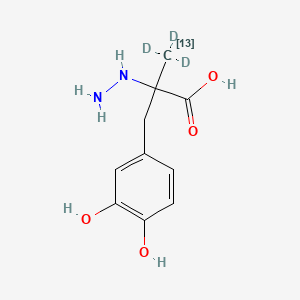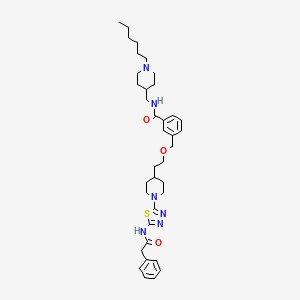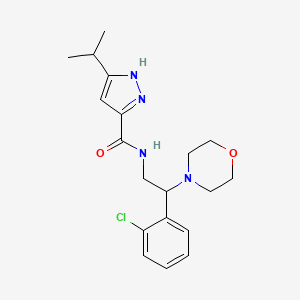
D-N-Acetylgalactosamine-d3,18O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-N-Acetylgalactosamine-d3,18O is a deuterated form of N-Acetyl-D-galactosamine, an amino sugar that plays a crucial role in various biological processes. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-N-Acetylgalactosamine-d3,18O typically involves the incorporation of deuterium and oxygen-18 isotopes into the N-Acetyl-D-galactosamine molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents and isotopically labeled water. The reaction conditions often require precise control of temperature, pH, and reaction time to ensure the successful incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This may include the use of specialized reactors and purification techniques such as chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
D-N-Acetylgalactosamine-d3,18O can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or aldehydes.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Acetylgalactosaminic acid, while reduction could produce N-Acetylgalactosaminol.
Scientific Research Applications
D-N-Acetylgalactosamine-d3,18O has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.
Biology: Helps in studying glycosylation processes and the role of glycoproteins in cellular functions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of diseases related to glycosylation disorders.
Industry: Applied in the production of isotopically labeled compounds for research and development purposes.
Mechanism of Action
The mechanism by which D-N-Acetylgalactosamine-d3,18O exerts its effects involves its incorporation into glycoproteins and glycolipids. This incorporation allows researchers to track and analyze the metabolic pathways and interactions of these molecules. The molecular targets include various enzymes involved in glycosylation, such as glycosyltransferases, which facilitate the addition of sugar moieties to proteins and lipids.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-galactosamine: The non-deuterated form, commonly found in nature and involved in similar biological processes.
N-Acetylglucosamine: Another amino sugar with similar functions but different structural properties.
Galactose: A simple sugar that serves as a building block for more complex carbohydrates.
Uniqueness
D-N-Acetylgalactosamine-d3,18O is unique due to its isotopic labeling, which provides distinct advantages in research applications. The deuterium and oxygen-18 isotopes allow for more precise tracking and analysis of metabolic processes, making it a valuable tool in various scientific fields.
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1/i1D3,12+2 |
InChI Key |
MBLBDJOUHNCFQT-GVMIIBBVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=[18O])N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)



